(S)-4-Hydroxy Penbutolol-d9 Hydrochloride (S)-4-Hydroxy Penbutolol-d9 Hydrochloride
Brand Name: Vulcanchem
CAS No.: 1346617-35-3
VCID: VC0121877
InChI: InChI=1S/C18H29NO3.ClH/c1-18(2,3)19-11-15(21)12-22-17-9-8-14(20)10-16(17)13-6-4-5-7-13;/h8-10,13,15,19-21H,4-7,11-12H2,1-3H3;1H/t15-;/m0./s1/i1D3,2D3,3D3;
SMILES: CC(C)(C)NCC(COC1=C(C=C(C=C1)O)C2CCCC2)O.Cl
Molecular Formula: C18H30ClNO3
Molecular Weight: 352.947

(S)-4-Hydroxy Penbutolol-d9 Hydrochloride

CAS No.: 1346617-35-3

Cat. No.: VC0121877

Molecular Formula: C18H30ClNO3

Molecular Weight: 352.947

* For research use only. Not for human or veterinary use.

(S)-4-Hydroxy Penbutolol-d9 Hydrochloride - 1346617-35-3

Specification

CAS No. 1346617-35-3
Molecular Formula C18H30ClNO3
Molecular Weight 352.947
IUPAC Name 3-cyclopentyl-4-[(2S)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]phenol;hydrochloride
Standard InChI InChI=1S/C18H29NO3.ClH/c1-18(2,3)19-11-15(21)12-22-17-9-8-14(20)10-16(17)13-6-4-5-7-13;/h8-10,13,15,19-21H,4-7,11-12H2,1-3H3;1H/t15-;/m0./s1/i1D3,2D3,3D3;
Standard InChI Key IRXCLCQOLQYHQP-IMOSCWSWSA-N
SMILES CC(C)(C)NCC(COC1=C(C=C(C=C1)O)C2CCCC2)O.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator